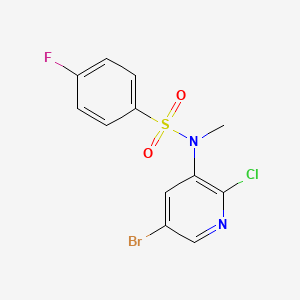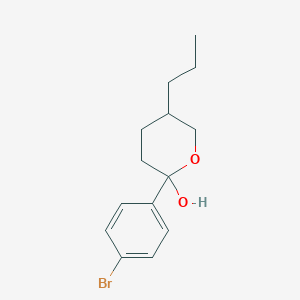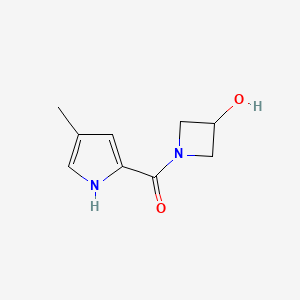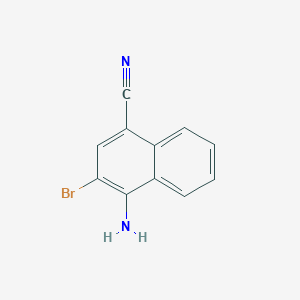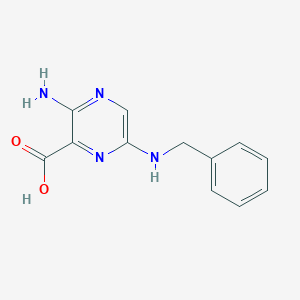
2-(4-Bromophenyl)-1,8-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-1,8-naphthyridine is an organic compound that belongs to the class of naphthyridines It is characterized by the presence of a bromophenyl group attached to the naphthyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1,8-naphthyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. In this case, 4-bromophenylboronic acid is coupled with 1,8-naphthyridine-2-boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale Suzuki-Miyaura coupling can be applied. This involves optimizing reaction conditions to maximize yield and minimize costs, such as using more efficient catalysts and recycling solvents.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenyl)-1,8-naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The naphthyridine core can be oxidized or reduced, leading to different derivatives with potentially varied biological activities.
Coupling Reactions: Apart from Suzuki-Miyaura coupling, it can participate in other coupling reactions like Heck or Sonogashira couplings.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminophenyl-naphthyridine derivative, while oxidation can produce naphthyridine-N-oxide.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-1,8-naphthyridine has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a scaffold for developing new drugs, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study biological processes, given its ability to interact with biomolecules.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-1,8-naphthyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely but often include key proteins involved in disease pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Bromophenyl)piperazin-1-yl derivatives: These compounds share the bromophenyl group and have shown promising biological activities.
Thiazole derivatives: Compounds like 4-(4-bromophenyl)thiazole have been studied for their antimicrobial and anticancer properties.
Uniqueness
2-(4-Bromophenyl)-1,8-naphthyridine is unique due to its naphthyridine core, which provides a distinct set of chemical properties and potential applications compared to other bromophenyl derivatives. Its ability to undergo various chemical reactions and its potential in diverse fields make it a compound of significant interest.
Propriétés
Formule moléculaire |
C14H9BrN2 |
|---|---|
Poids moléculaire |
285.14 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-1,8-naphthyridine |
InChI |
InChI=1S/C14H9BrN2/c15-12-6-3-10(4-7-12)13-8-5-11-2-1-9-16-14(11)17-13/h1-9H |
Clé InChI |
FBRBUGVSEJYVDD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N=C1)N=C(C=C2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Ethyl-5-(oxan-2-yloxy)phenyl]boronic acid](/img/structure/B13876111.png)
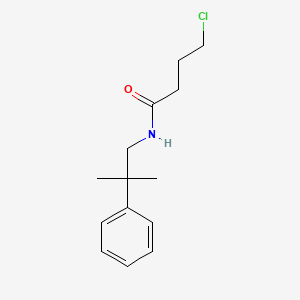
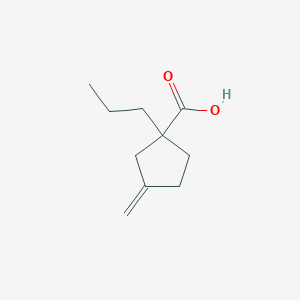
![2-[4-(Dibenzylamino)phenyl]acetic acid](/img/structure/B13876154.png)

![Benzyl 3,3-dimethyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxy-1,4-dihydroisoquinoline-2-carboxylate](/img/structure/B13876166.png)

